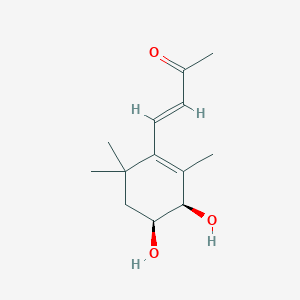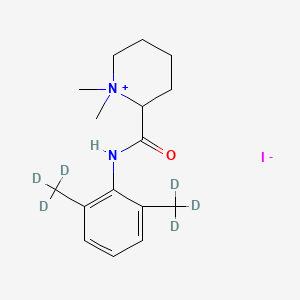
cis-3,4-Dihydroxy-beta-ionone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cis-3,4-Dihydroxy-beta-ionone and related compounds often involves chemoenzymatic resolution or chemical synthesis methods. For instance, Serra et al. (2007) described a straightforward synthesis of enantiomers of cis- and trans-3-acetoxy-6-hydroxy-α-ionone, utilizing resolution of diastereoisomerically pure racemic 3,6-dihydroxy-α-ionone isomers through lipase-mediated acetylation and fractional crystallization (Serra, Barakat, & Fuganti, 2007). Moreover, efficient synthesis routes have been reported for closely related compounds, demonstrating the versatility and adaptability of synthetic approaches in achieving desired stereochemistry and functionality (Mudiganti, Claessens, Habonimana, & De Kimpe, 2008).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its reactivity and properties. Studies on the synthesis and characterization of related compounds emphasize the importance of stereochemistry and functional groups in determining the chemical behavior and applications of these molecules. For example, the synthesis of enantiomeric forms of cis- and trans-3,6-dihydroxy-α-ionone highlights the structural aspects that influence the synthesis and application of these compounds in natural product synthesis and flavor chemistry (Eschenmoser, Uebelhart, & Eugster, 1981).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating a range of reactivities that are valuable in synthetic chemistry. For instance, cis-dihydroxylation of alkenes with oxone, catalyzed by iron complexes, has been shown to be an effective method for introducing diol functionalities into alkenes, including substrates related to this compound, showcasing the compound's versatility in chemical transformations (Chow, Wong, Guo, Liu, Huang, & Che, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- cis-3,4-Dihydroxy-beta-ionone has been synthesized and utilized in various chemical studies. For instance, a study described the synthesis of both enantiomers of cis- and trans-3-acetoxy-6-hydroxy-α-ionone, which are related to this compound. These compounds have been used in synthesizing natural norterpenoids like dehydrovomifoliol and 8,9-dehydrotheaspirone (Serra, Barakat, & Fuganti, 2007).
- Another research focused on the synthesis and isolation of racemic octahydrobenzopyran stereoisomers from β-ionone and α-ionone, demonstrating the chemical versatility of these compounds (Linares-Palomino et al., 2006).
Biological Applications
- This compound and its related compounds have been investigated for their biological activities. For instance, β-Carotene, which when cleaved, is an important source of this compound, is crucial in flavor and aroma compounds in fruits and flowers (Waché et al., 2003).
- Studies on 3-oxygenated derivatives of α-ionone, which are structurally related to this compound, have shown that these compounds serve as attractants and feeding stimulants for certain insect species (Enomoto et al., 2010).
Agricultural and Environmental Significance
- Volatile compounds like β-ionone, closely related to this compound, are significant in plant-insect interactions, serving as repellents or attractants for various herbivores. This has implications in agricultural pest management (Cáceres et al., 2016).
Photochemical and Biotechnological Aspects
- The photoisomerization and electron interactions of β-ionone, closely related to this compound, have been studied, providing insights into its photochemical properties (Polyakov & Leshina, 2002).
- Biotechnological approaches have been explored for the bioconversion of β-ionone to dihydro-β-ionone, a principal aroma compound, which highlights the potential industrial applications of these compounds (Zhang et al., 2018).
Safety and Hazards
“Cis-3,4-Dihydroxy-beta-ionone” should be handled with care. After handling, it is recommended to wash thoroughly and remove contaminated clothing . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .
Wirkmechanismus
Target of Action
The primary targets of cis-3,4-Dihydroxy-beta-ionone are matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key step in cancer metastasis .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It significantly inhibits the activities of MMP-2, MMP-9, and uPA . Additionally, it up-regulates the expression of tissue inhibitors of matrix metalloproteinases (TIMP-1, TIMP-2) and plasminogen activator inhibitor-1 . It also down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .
Biochemical Pathways
The compound affects the pathways related to invasion and migration of cancer cells. By inhibiting MMPs and uPA, and up-regulating their inhibitors, it disrupts the degradation of the extracellular matrix, thereby inhibiting cancer metastasis . The down-regulation of migration-related proteins further inhibits the migration of cancer cells .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell invasion, migration, and adhesion . It also up-regulates the expression of nm23-H1 protein, which is known to suppress tumor metastasis .
Action Environment
It is recommended to store the compound at -20°c to maintain its stability
Biochemische Analyse
Biochemical Properties
cis-3,4-Dihydroxy-beta-ionone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it has been shown to influence metabolic pathways by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression. For instance, it has been found to inhibit the activity of certain pro-inflammatory enzymes, thereby reducing inflammation. Additionally, it can activate antioxidant enzymes, enhancing the cell’s defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic regulation. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in target tissues, where it can exert its effects. For example, it has been found to accumulate in liver and kidney tissues, where it can modulate oxidative stress responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to mitochondria, where it can enhance the organelle’s antioxidant defenses and protect against oxidative damage .
Eigenschaften
IUPAC Name |
(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGLHAKDUTPCV-CYLBZQBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


